BenchChemオンラインストアへようこそ!

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide

PI3K inhibition Kinase inhibitor Structure-activity relationship

N-(5,7-Dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide (CAS: 1021020-43-8) is a synthetic small-molecule heterocyclic compound characterized by a bicyclic thiazolo[4,5-b]pyridine core scaffold decorated with 5,7-dimethyl substituents and a 4-fluorophenylacetamide side chain at the N2 position. This compound belongs to the privileged thiazolo[4,5-b]pyridine pharmacophore class, a structural framework extensively exploited in medicinal chemistry for the design of kinase inhibitors (PI3K, CDK2, GAK, EGFR) , antimicrobial agents , and antiviral protease inhibitors.

Molecular Formula C16H14FN3OS
Molecular Weight 315.37
CAS No. 1021020-43-8
Cat. No. B2871905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide
CAS1021020-43-8
Molecular FormulaC16H14FN3OS
Molecular Weight315.37
Structural Identifiers
SMILESCC1=CC(=NC2=C1SC(=N2)NC(=O)CC3=CC=C(C=C3)F)C
InChIInChI=1S/C16H14FN3OS/c1-9-7-10(2)18-15-14(9)22-16(20-15)19-13(21)8-11-3-5-12(17)6-4-11/h3-7H,8H2,1-2H3,(H,18,19,20,21)
InChIKeyZVGOYPMLOOWORF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,7-Dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide (CAS 1021020-43-8): Baseline Identity, Pharmacophore Class, and Procurement-Relevant Scaffold Profile


N-(5,7-Dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide (CAS: 1021020-43-8) is a synthetic small-molecule heterocyclic compound characterized by a bicyclic thiazolo[4,5-b]pyridine core scaffold decorated with 5,7-dimethyl substituents and a 4-fluorophenylacetamide side chain at the N2 position [1]. This compound belongs to the privileged thiazolo[4,5-b]pyridine pharmacophore class, a structural framework extensively exploited in medicinal chemistry for the design of kinase inhibitors (PI3K, CDK2, GAK, EGFR) [2], antimicrobial agents [3], and antiviral protease inhibitors . Contemporary literature confirms that nanomolar PI3Kα inhibitory potency has been demonstrated for closely related thiazolo[5,4-b]pyridine derivatives (representative compound 19a: IC50 = 3.6 nM), while SAR studies established that replacement of the 2-pyridyl substituent with a phenyl group leads to a significant decrease in PI3Kα inhibitory activity [2]. Within the thiazolo[4,5-b]pyridine subclass, 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one analogs have exhibited potent antimicrobial activity with MIC values as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli [3]. The 2-acetamide-linked 4-fluorophenyl moiety present in the target compound distinguishes it from representative scaffolds such as benzofuran-2-carboxamide (e.g., NS2B/NS3-IN-8, CAS 1021221-94-2, a reported Zika virus NS2B-NS3 protease inhibitor) , 2-naphthamide, and cyclohexanecarboxamide derivatives that share the identical 5,7-dimethylthiazolo[4,5-b]pyridin-2-yl core but differ in the pendant amide substituent, potentially altering target engagement, selectivity, and physicochemical properties . This specific compound therefore occupies a structurally distinct position at the intersection of the thiazolo[4,5-b]pyridine kinase inhibitor and antimicrobial chemical spaces, presenting a unique substitution pattern that may confer differentiated biological profiles relevant for procurement decisions in early-stage drug discovery and chemical biology programs.

Why Generic Substitution of N-(5,7-Dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide (CAS 1021020-43-8) with In-Class Analogs Fails: Structural Determinants of Scaffold Selectivity, Target Engagement, and Physicochemical Divergence


Generic substitution among 5,7-dimethylthiazolo[4,5-b]pyridin-2-yl amide analogs is fundamentally unreliable because even subtle modifications to the pendant amide substituent can produce marked differences in biological target engagement, selectivity profiles, and pharmacokinetic behavior [1]. Published SAR studies on the related thiazolo[5,4-b]pyridine PI3K inhibitor series demonstrated that substitution of the 2-pyridyl group with a phenyl ring resulted in a significant decrease in PI3Kα inhibitory potency [2], underscoring that the identity of the aromatic/heteroaromatic substituent at the 2-position is a critical determinant of kinase inhibitory activity. Within the same core scaffold bearing 5,7-dimethyl substitution, the benzofuran-2-carboxamide analog NS2B/NS3-IN-8 (CAS 1021221-94-2) has been characterized as a Zika virus NS2B-NS3 protease inhibitor , whereas the 4-fluorophenylacetamide analog (CAS 1021020-43-8) presents a distinct pharmacophoric signature that would be expected to engage an entirely different target landscape. Furthermore, the electron-withdrawing fluorine atom at the para-position of the phenylacetamide ring introduces unique electronic effects (σp = 0.06 for F) that can modulate hydrogen bonding, metabolic stability, and membrane permeability relative to non-fluorinated, chlorinated, or methoxy-substituted analogs [3]. The thiazolo[4,5-b]pyridine scaffold class has demonstrated activity across diverse therapeutic targets including PI3K isoforms (IC50 values in the low nanomolar range for optimized derivatives) [2], CDK2/cyclin A2 (IC50 = 12.09–13.74 µM for thiazolo[4,5-b]pyridine analogs 16 and 17) [4], and bacterial targets (MIC = 0.21 µM against P. aeruginosa and E. coli for compound 3g) [5]. These data illustrate the extreme sensitivity of biological activity to structural variation within this scaffold class. For scientists and procurement specialists, substituting the target compound with a structurally related but functionally distinct analog risks introducing unintended pharmacological activity, invalidating SAR hypotheses, and compromising experimental reproducibility.

N-(5,7-Dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide (CAS 1021020-43-8): Product-Specific Quantitative Evidence Guide for Procurement and Scientific Selection


PI3Kα Inhibitory Potency of the Thiazolo[5,4-b]pyridine Scaffold Class Versus Phenyl-Replaced Analogs: Class-Level SAR Defining the Importance of the 2-Substituent Identity

In a comprehensive SAR study of thiazolo[5,4-b]pyridine PI3K inhibitors, compound 19a bearing a 2-pyridyl substituent achieved an IC50 of 3.6 nM against PI3Kα, while replacement of the pyridyl group with a phenyl ring led to a significant decrease in inhibitory activity [1]. This finding was corroborated at the enzymatic level, where compound 19a inhibited PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values, but showed approximately 10-fold reduced activity against PI3Kβ [1]. Although this data derives from the regioisomeric thiazolo[5,4-b]pyridine series rather than the target compound's thiazolo[4,5-b]pyridine scaffold, the fundamental SAR principle—that the nature of the 2-substituent is a critical determinant of kinase engagement—is directly transferable. The target compound's 4-fluorophenylacetamide moiety at the 2-position represents a specific structural choice that would be predicted to modulate PI3K isoform selectivity differently than a pyridyl, benzofuran, or naphthyl substituent at the same position [2].

PI3K inhibition Kinase inhibitor Structure-activity relationship

Antimicrobial Activity of Thiazolo[4,5-b]pyridine Derivatives: Comparative MIC Benchmarks Establishing the Scaffold's Antibacterial Potential and Structural Sensitivity

A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones was evaluated for antimicrobial activity against pathogenic bacteria and fungi. Compound 3g demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with an MIC value of 0.21 µM, while the majority of tested compounds exhibited moderate activity [1]. Parallel studies on 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid derivatives reported MIC values of 12.5 µg/mL against Candida albicans for the most active compound [2]. The target compound, bearing a 4-fluorophenylacetamide substituent at the N2 position instead of the 2-one or carboxylic acid functionalities of the reported antimicrobial analogs, is positioned within the same core scaffold class but presents a distinct chemotype that may exhibit differentiated antimicrobial potency and spectrum. The 200-fold range in MIC values observed across thiazolo[4,5-b]pyridine derivatives (from 0.21 µM to >100 µM) underscores that minor structural perturbations dramatically impact antimicrobial activity, making direct empirical evaluation of the target compound essential rather than reliance on class-average potency values.

Antimicrobial MIC Thiazolopyridine

CDK2 Inhibitory Activity of Thiazolo[4,5-b]pyridine Derivatives: Antiproliferative and Enzymatic IC50 Benchmarks for Structurally Related Analogs

A recent study reported the design, synthesis, and biological evaluation of thiazolo[4,5-b]pyridine derivatives as novel CDK2 inhibitors. Compounds 16 and 17 demonstrated the most significant enzymatic inhibitory activity against CDK2/cyclin A2 with IC50 values of 13.74 ± 0.96 µM and 12.09 ± 1.37 µM, respectively [1]. In antiproliferative assays, compounds 10, 16, and 17 exhibited IC50 values of 13.50, 11.94, and 12.80 µM against A549 lung carcinoma cells, and 18.82, 22.77, and 16.38 µM against MCF-7 breast adenocarcinoma cells, compared to the reference drug Sorafenib (IC50 = 10.24 and 13.76 µM, respectively) [1]. Molecular docking and dynamic simulations confirmed that compounds 16 and 17 engaged the CDK2 active site through essential hydrogen bond interactions with Leu83, and ADMET predictions indicated favorable pharmacokinetic properties [1]. The target compound (CAS 1021020-43-8) shares the thiazolo[4,5-b]pyridine core scaffold but incorporates a distinct 4-fluorophenylacetamide side chain that is absent from the characterized CDK2 inhibitor series. This structural divergence positions the target compound as a complementary probe for exploring whether modifications to the 2-acetamide substituent can enhance CDK2 affinity beyond the low micromolar range achieved by compounds 16 and 17.

CDK2 inhibition Anticancer Thiazolopyridine

Physicochemical and Molecular Property Differentiation: Comparative Analysis of 5,7-Dimethylthiazolo[4,5-b]pyridin-2-yl Amide Analogs Bearing Distinct N2-Substituents

The target compound (CAS 1021020-43-8; molecular formula C16H14FN3OS; molecular weight 315.37 g/mol) [1] possesses the same 5,7-dimethylthiazolo[4,5-b]pyridin-2-yl core as several commercially available analogs, including NS2B/NS3-IN-8 (benzofuran-2-carboxamide derivative, CAS 1021221-94-2; C17H13N3O2S; MW 323.37 g/mol) and 2-cyclohexyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide (CAS not specified; aliphatic cyclohexyl substituent) . The key differentiating feature of the target compound is the para-fluorophenylacetamide moiety, which introduces an aromatic ring with an electron-withdrawing fluorine substituent (Hammett σp = 0.06) [2]. This fluorine atom can enhance metabolic stability by blocking oxidative metabolism at the para position, increase lipophilicity (logP) relative to non-halogenated phenyl analogs, and participate in weak hydrogen bonding interactions with target proteins. In contrast, the benzofuran analog NS2B/NS3-IN-8 contains a fused bicyclic heteroaromatic system with different electronic properties and a higher molecular weight (323.37 vs. 315.37), while the cyclohexyl analog presents a fully saturated aliphatic substituent with distinct conformational flexibility and lipophilicity. These molecular property differences translate into divergent profiles for solubility, permeability, metabolic stability, and target binding, making each analog suitable for different screening contexts. For procurement decisions where the research objective involves optimizing CNS penetration (lower MW and appropriate logP desirable) or exploiting fluorine-mediated protein-ligand interactions (fluorine scanning in SAR studies), the 4-fluorophenylacetamide derivative presents a strategically valuable chemotype.

Physicochemical properties Molecular comparison Drug-likeness

Ligand Efficiency and Scaffold-Hopping Potential: Comparative Analysis of the 4-Fluorophenylacetamide Chemotype Within the Thiazolo[4,5-b]pyridine Amide Series

In the development of NS2B/NS3 protease inhibitors, researchers employed a scaffold-hopping strategy that varied the core heterocycle from benzo[d]thiazole to benzofuran, successfully increasing ligand efficiency from 0.27 to 0.41 through iterative structural optimization . This study demonstrated that systematic modification of the amide substituent attached to the thiazolo[4,5-b]pyridine core can dramatically alter both target affinity and selectivity profiles. The 4-fluorophenylacetamide group present in the target compound (CAS 1021020-43-8) represents a structural motif that is chemically distinct from the benzofuran-2-carboxamide of NS2B/NS3-IN-8 , the cyclohexylacetamide analog , and the 2-naphthamide analog . Each of these amide variants presents a unique combination of steric bulk, electronic character, hydrogen-bonding capacity, and lipophilicity that would be expected to produce differentiated target engagement profiles. The ligand efficiency improvements achieved through scaffold hopping in the antiviral protease series (ΔLE = 0.14 units) illustrate the magnitude of activity gains attainable through systematic structural variation of the amide substituent, providing a quantitative framework for positioning the 4-fluorophenylacetamide analog as a valuable intermediate chemotype in lead optimization campaigns.

Ligand efficiency Scaffold hopping Medicinal chemistry

Evidence-Based Research and Industrial Application Scenarios for N-(5,7-Dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide (CAS 1021020-43-8)


Fluorine-Directed SAR Exploration in PI3K or CDK2 Inhibitor Lead Optimization Programs

The 4-fluorophenylacetamide substituent provides a structurally distinct chemotype for systematic SAR exploration within thiazolo[4,5-b]pyridine-based kinase inhibitor programs. Published data confirm that structurally related thiazolo[5,4-b]pyridine derivatives achieve PI3Kα IC50 values as low as 3.6 nM (compound 19a), and that substitution of the 2-pyridyl group with phenyl significantly decreases potency [1]. Similarly, thiazolo[4,5-b]pyridine analogs exhibit CDK2/cyclin A2 IC50 values of 12.09–13.74 µM (compounds 16, 17) with antiproliferative activity comparable to Sorafenib [2]. The target compound's fluorine atom enables fluorine scanning experiments, 19F NMR-based binding studies, and metabolic stability optimization—advantages absent in non-fluorinated analogs such as the cyclohexylacetamide or 2-naphthamide derivatives [3].

Antimicrobial Screening Cascades Targeting Gram-Negative Pathogens with a Fluorinated Chemotype

Thiazolo[4,5-b]pyridine derivatives have demonstrated potent antimicrobial activity, with compound 3g achieving an MIC of 0.21 µM against P. aeruginosa and E. coli [4]. The 4-fluorophenylacetamide chemotype of the target compound (CAS 1021020-43-8) offers a structurally differentiated entry point for antimicrobial screening, where the para-fluorine substituent may enhance bacterial membrane penetration or reduce susceptibility to bacterial metabolic degradation relative to non-halogenated phenylacetamide analogs. Procurement of this compound enables head-to-head antimicrobial potency comparisons against the established 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one scaffold, facilitating the identification of novel antibacterial chemotypes.

Scaffold-Hopping Medicinal Chemistry for Antiviral Protease Inhibitor Discovery Leveraging Fluorine-Mediated Binding Interactions

Scaffold-hopping strategies in the NS2B/NS3 protease inhibitor series successfully improved ligand efficiency from 0.27 to 0.41 through systematic variation of the thiazolo[4,5-b]pyridine amide substituent . The 4-fluorophenylacetamide analog represents an unexplored chemotype within this optimization trajectory, positioned between the established benzofuran-2-carboxamide inhibitor NS2B/NS3-IN-8 and simpler phenylacetamide derivatives. The fluorine atom at the para position can participate in orthogonal dipolar interactions with protein backbone amides or side-chain residues (e.g., C–F···H–N and C–F···C=O interactions) that are inaccessible to non-fluorinated analogs, potentially enhancing binding affinity and selectivity for viral or host protease targets [5].

Chemical Biology Probe Development for Profiling Kinase Selectivity Across the Thiazolo[4,5-b]pyridine Pharmacophore Space

The thiazolo[4,5-b]pyridine scaffold class has demonstrated inhibitory activity against multiple kinase targets including PI3K isoforms (PI3Kα, PI3Kγ, PI3Kδ with nanomolar potency, and PI3Kβ with approximately 10-fold reduced activity) [1], CDK2 [2], GAK [6], and EGFR [7]. The target compound's distinct 4-fluorophenylacetamide substitution pattern positions it as a valuable chemical biology probe for kinome-wide selectivity profiling. By comparing the kinase inhibition fingerprint of this compound against structurally related analogs (benzofuran, cyclohexyl, naphthyl amides), researchers can deconvolute the contribution of the 4-fluorophenylacetamide moiety to target engagement and selectivity, informing the rational design of isoform-selective kinase inhibitors.

Quote Request

Request a Quote for N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.